1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea
Description
Its unique structure, which includes a thiazole ring, a piperazine moiety, and methoxyphenyl groups, makes it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c1-32-19-9-7-18(8-10-19)28-11-13-29(14-12-28)22(30)15-17-16-34-24(25-17)27-23(31)26-20-5-3-4-6-21(20)33-2/h3-10,16H,11-15H2,1-2H3,(H2,25,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLOYLAAKJOSCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea typically involves multiple steps, including the formation of the thiazole ring and the attachment of the piperazine and methoxyphenyl groups. Common reagents used in these reactions include thioamides, halogenated compounds, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Stability Under Chemical and Thermal Conditions
The compound's stability is influenced by its functional groups:
Table 2: Stability Profile
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Acidic Hydrolysis : The urea bond is susceptible to cleavage in strong acids, releasing 2-methoxyaniline and a thiazole-piperazine intermediate .
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Oxidative Resistance : The piperazine ring oxidizes to an N-oxide under strong oxidative conditions, retaining the thiazole and urea moieties .
Functional Group Reactivity
The compound participates in selective reactions at distinct sites:
Table 3: Functional Group-Specific Reactions
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Urea Alkylation : Treatment with methyl iodide in the presence of potassium carbonate yields N-methylated derivatives, which show improved metabolic stability .
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Thiazole Nitration : Electrophilic nitration at the 5-position of the thiazole ring enhances electron-deficient character, useful for further functionalization.
Catalytic and Solvent Effects
Reaction efficiency is highly solvent- and catalyst-dependent:
Table 4: Optimization of Reaction Conditions
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Solvent Polarity : Polar aprotic solvents like DMF or DCM improve nucleophilicity in piperazine coupling.
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Catalytic KI : Enhances bromide displacement in SN2 reactions during piperazine functionalization.
Mechanistic Insights
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Urea Formation : Follows a stepwise mechanism where the isocyanate reacts with the amine via nucleophilic addition-elimination, stabilized by electron-donating methoxy groups .
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Piperazine Ring Dynamics : The 4-methoxyphenyl substituent increases electron density on the piperazine nitrogen, facilitating electrophilic reactions .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea exhibit significant anticancer properties. For instance, research into urea and thiourea analogues has shown promising results against various cancer cell lines. These compounds target specific proteins involved in cancer progression, such as tumor necrosis factor-alpha converting enzyme (TACE) and other oncogenic pathways .
Case Study:
A study synthesized novel urea derivatives and tested their efficacy against the MDA-MB 231 breast cancer cell line. The results demonstrated that structural modifications could enhance anticancer activity, indicating the potential for developing new therapeutics based on this scaffold .
Neuropharmacological Effects
Compounds containing piperazine rings have been widely studied for their neuropharmacological effects. The incorporation of piperazine into the structure of 1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea suggests potential applications in treating central nervous system disorders.
Research Insight:
Studies have shown that piperazine derivatives can act as dopamine receptor antagonists, making them candidates for treating conditions like schizophrenia or depression. The specific interactions of this compound with neurotransmitter receptors could be further explored to assess its therapeutic viability .
Synthesis Methodologies
The synthesis of 1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea typically involves multi-step organic reactions. Key steps include:
- Formation of the Urea Linkage: This can be achieved through the reaction of isocyanates with amines.
- Thiazole Ring Formation: The thiazole moiety can be synthesized via cyclization reactions involving appropriate precursors.
- Piperazine Derivatization: Piperazine can be modified at various positions to introduce functional groups that enhance biological activity.
Each step requires careful optimization to ensure high yields and purity of the final product.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole-based molecules and piperazine derivatives, such as:
Uniqueness
1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for research and industrial purposes .
Biological Activity
1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea is a compound of interest due to its potential biological activities. This article aims to consolidate existing research findings regarding its biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This indicates a complex structure that includes a thiazole ring, a urea moiety, and piperazine derivatives, which are known to contribute to various pharmacological effects.
Research has indicated that the biological activity of this compound may be attributed to its interaction with specific receptors and enzymes. The piperazine moiety is particularly relevant as it has been shown to influence the affinity for serotonin receptors, which are crucial in various neuropharmacological contexts. For instance, derivatives containing piperazine have demonstrated significant binding affinities to 5-HT1A and 5-HT2A serotonin receptors .
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to 1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea. For example, piperazine derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. The IC50 values for related compounds often range from 0.63 µM to 6.28 µM against various cancer cell lines .
Antimicrobial Activity
The compound's potential antimicrobial activity has also been explored. Studies on structurally related compounds indicate that modifications in the thiazole and piperazine rings can enhance antibacterial potency against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The presence of halogen substituents on the aromatic rings has been correlated with increased antimicrobial activity.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the piperazine ring and the thiazole moiety significantly impact biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy groups | Increased affinity for serotonin receptors |
| Halogen substitutions | Enhanced antibacterial properties |
| Variations in alkyl chain length | Altered lipophilicity and bioavailability |
Study 1: Anticancer Efficacy
In a comparative study, a series of thiazole-based urea derivatives were synthesized and tested against various cancer cell lines. The lead compound exhibited an IC50 value of 0.75 µM against MCF-7 breast cancer cells, demonstrating significant anticancer potential .
Study 2: Antimicrobial Activity
Another study focused on evaluating the antimicrobial effects of several piperazine derivatives. The compound showed notable activity against both S. aureus and E. coli with MIC values of 0.5 mg/mL and 1 mg/mL, respectively .
Q & A
Q. Optimization Strategies :
- Temperature control : Maintain reflux conditions (70–90°C) for cyclization steps to minimize side reactions .
- Purification : Employ column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) to isolate high-purity intermediates .
Advanced: How can structural modifications to the piperazine or thiazole moieties alter biological activity, and what experimental frameworks validate these changes?
Methodological Answer:
- Piperazine modifications :
- Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., chlorine) to enhance receptor binding affinity. Validate via radioligand displacement assays using cloned receptor subtypes .
- Introduce steric hindrance (e.g., bulky tert-butyl groups) to assess selectivity for target enzymes. Use molecular docking (AutoDock Vina) to predict binding modes .
- Thiazole modifications :
Q. Validation Frameworks :
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays .
- In vivo correlation : Use knockout mouse models to confirm target engagement and evaluate toxicity .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water gradient (60:40 to 90:10) to assess purity (>95%) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS in positive ion mode (expected [M+H]⁺ ~580–600 Da) .
- NMR Spectroscopy :
Advanced: How can researchers resolve discrepancies between in vitro potency and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models. Poor oral absorption may explain reduced in vivo activity .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites. Phase I oxidation of the piperazine ring could reduce efficacy .
- Dosing regimen optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) and frequency to align with compound clearance rates .
Case Study : A related urea derivative showed <10% oral bioavailability due to first-pass metabolism. Switching to subcutaneous delivery improved efficacy by 3-fold .
Basic: How does the methoxyphenyl group influence this compound’s solubility and membrane permeability?
Methodological Answer:
- Solubility : The methoxy group (-OCH₃) enhances hydrophilicity. Measure logP values (e.g., using shake-flask method) to predict aqueous solubility (~logP 2.5–3.0) .
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. Methoxy groups may improve passive diffusion via reduced hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
